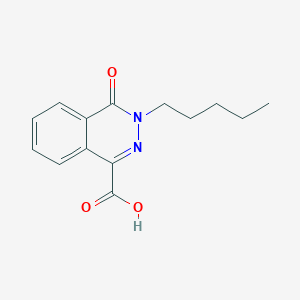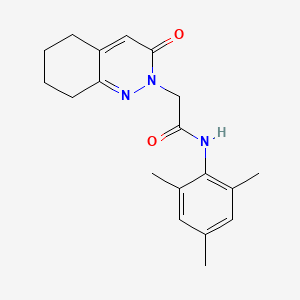
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(2,4,6-trimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is classified as a cinnoline derivative and has shown promising results in various biochemical and physiological studies.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways and Derivative Studies : Research has been conducted on the synthesis of various acetamide derivatives, including those similar to the specified compound, to explore their chemical properties and potential biological activities. For example, studies on the synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides have demonstrated the potential of these compounds in antimicrobial applications, highlighting their promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Structural and Mechanistic Insights : The study of different spatial orientations of amide derivatives on anion coordination provides insights into the structural aspects of acetamide compounds. Investigations into compounds like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide have revealed interesting structural properties, such as tweezer-like geometries and self-assembly into channel-like structures, which could have implications for their chemical behavior and interaction mechanisms (Kalita & Baruah, 2010).
Potential Biological Activities
Antimicrobial Applications : Acetamide derivatives, including structures similar to the compound , have been synthesized and evaluated for their antimicrobial properties. For instance, 2-(Quinolin-4-yloxy)acetamides have shown potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains, indicating their potential as antitubercular agents. These compounds have also demonstrated low toxicity to mammalian cells, suggesting a promising profile for further development in tuberculosis treatment (Pissinate et al., 2016).
Antimalarial and Antifungal Activities : The synthesis and evaluation of various acetamide derivatives for antimalarial activity have highlighted the potential of certain compounds in this class against Plasmodium berghei in mice. These studies provide a foundation for further exploration of acetamide derivatives as antimalarial agents, with some demonstrating excellent activity against resistant strains and promising pharmacokinetic properties for extended protection against infection (Werbel et al., 1986).
properties
IUPAC Name |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-12-8-13(2)19(14(3)9-12)20-17(23)11-22-18(24)10-15-6-4-5-7-16(15)21-22/h8-10H,4-7,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPUSRUPWMGVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C=C3CCCCC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2544907.png)
![N-(4-methoxyphenyl)-2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2544908.png)
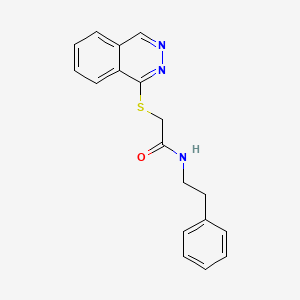
![N-(1-cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B2544910.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2544911.png)
![5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2544914.png)
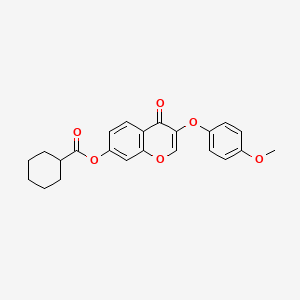
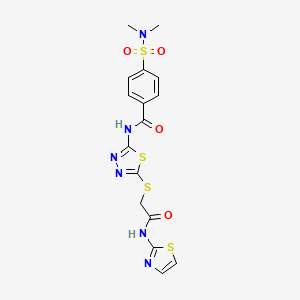

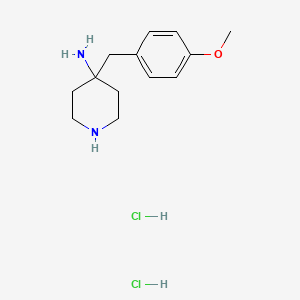
![3-(2,4-Dimethoxyphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2544924.png)
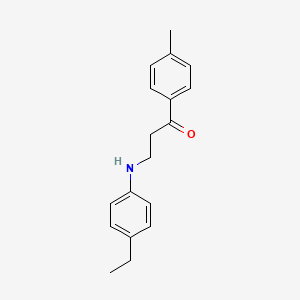
![2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B2544927.png)
